3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Overview
Description
3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a useful research compound. Its molecular formula is C17H14F3N3 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11398195 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Regioselective Synthesis of Trifluoromethyl Derivatives : The compound has been used in the highly regioselective synthesis of trifluoromethyl derivatives of pyrazolo[1,5-a] pyrimidines, which involved the condensation of 5(3)-aminopyrazoles. This process yielded excellent results and helped establish the regiochemistry of the prepared compounds through NMR spectroscopy and X-ray diffraction analysis (Emelina et al., 2009).
Potential Antiproliferative Agents and Kinase Inhibitors : This compound was involved in the synthesis and evaluation of pyrazolo[5,1-b]quinazoline derivatives as potential antiproliferative agents and Pim-1 kinase inhibitors. These compounds showed significant in vitro biological activities against various cancer cell lines and kinases (Mohareb et al., 2017).
Study of Molecular and Supramolecular Structures : The compound was used in the study of the molecular and supramolecular structures of various tetrahydropyrazolo[1,5-c]quinazolines. This research provided insights into the hydrogen bonding and other interactions within these compounds (Low et al., 2002).
Chemo- and Regioselective Synthesis : It was also used in the development of chemo- and regioselective synthesis protocols for various related compounds. This research expanded the possibilities for synthesizing diverse tricyclic condensation products with different pathways (Chebanov et al., 2008).
Synthesis of Heterocycles : The compound played a role in the synthesis of heterocycles, contributing to the formation of regioisomeric derivatives. The product structure was determined through X-ray analysis and NMR spectroscopy (Petrov et al., 2009).
Photophysical Properties : Recently, derivatives of this compound were synthesized and their photophysical properties were investigated. This included studying their UV/Vis and photoluminescent properties in various solvents and solid states, demonstrating promising applications in fluorescent materials and sensors (Kopotilova et al., 2023).
Properties
IUPAC Name |
3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c18-17(19,20)15-12-8-4-5-9-14(12)22-16-13(10-21-23(15)16)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQTIGOEJJYBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=NN3C(=C2C1)C(F)(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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